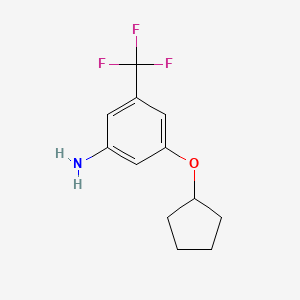
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C11H6Cl2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This method uses a combination of a substituted thiophene, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiophene ring .
Another method involves the chloromethylation of thiophene followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(2,3-Dichlorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dichlorophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of the dichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a building block for the synthesis of compounds with specific properties, such as increased potency or selectivity in biological assays .
Eigenschaften
Molekularformel |
C11H6Cl2OS |
|---|---|
Molekulargewicht |
257.1 g/mol |
IUPAC-Name |
5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |
InChI-Schlüssel |
MYTHSIGPBJLEHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



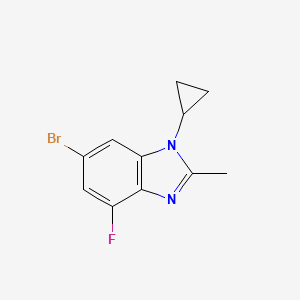
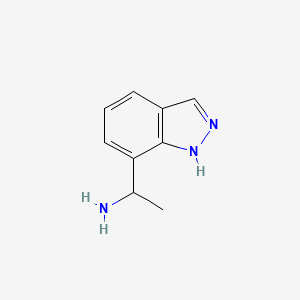

![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
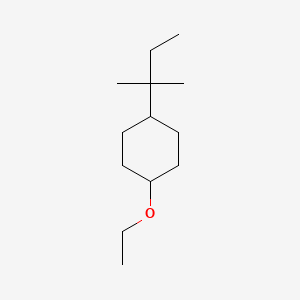
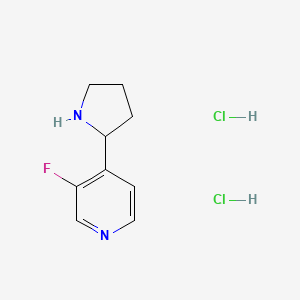
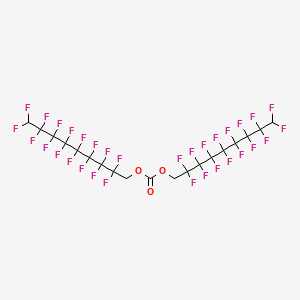

![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)
